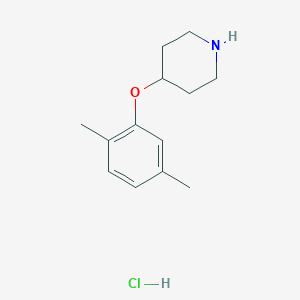

4-(2,5-Dimethylphenoxy)piperidine hydrochloride

Description

Historical Context of Piperidine Derivatives in Organic Chemistry

The historical development of piperidine chemistry traces back to the pioneering work of Scottish chemist Thomas Anderson in 1850, who first reported the isolation of piperidine through the reaction of piperine with nitric acid. This foundational discovery was independently confirmed by French chemist Auguste Cahours in 1852, who provided the compound with its current nomenclature derived from the genus name Piper, the Latin word for pepper. The significance of this early work cannot be overstated, as it established piperidine as a fundamental building block in organic synthesis and natural product chemistry.

The evolution of piperidine derivative research has been marked by several key milestones that have shaped our understanding of these compounds. During the early 20th century, the recognition of piperidine structural motifs in naturally occurring alkaloids, including piperine in black pepper, lobeline from Indian tobacco, and the toxic alkaloid coniine from poison hemlock, demonstrated the widespread occurrence and biological significance of this heterocyclic system. These natural occurrences provided the impetus for synthetic chemists to develop methods for constructing piperidine rings with various substitution patterns.

The industrial production of piperidine through hydrogenation of pyridine, typically employing molybdenum disulfide catalysts, revolutionized the availability of this key building block for pharmaceutical applications. This synthetic breakthrough enabled the large-scale preparation of piperidine derivatives, facilitating extensive structure-activity relationship studies and drug development programs. The reaction proceeds according to the stoichiometry: C₅H₅N + 3 H₂ → C₅H₁₀NH, representing one of the most efficient methods for piperidine synthesis.

Contemporary research in piperidine chemistry has witnessed remarkable advances in synthetic methodology, particularly in the development of multicomponent reactions and cascade processes. These modern approaches have enabled the efficient construction of complex piperidine derivatives with high levels of stereochemical control and functional group tolerance. The emergence of biocatalytic methods, including lipase-catalyzed multicomponent reactions, has further expanded the synthetic toolkit available for piperidine derivative preparation.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1850-1852 | Discovery and isolation by Anderson and Cahours | Established fundamental chemistry |

| Early 1900s | Recognition in natural alkaloids | Demonstrated biological importance |

| Mid-1900s | Industrial hydrogenation methods | Enabled large-scale synthesis |

| 1990s-2000s | Advanced synthetic methodologies | Improved efficiency and selectivity |

| 2010s-Present | Biocatalytic and green chemistry approaches | Sustainable synthesis methods |

Structural Significance of Phenoxy-piperidine Scaffolds

The structural significance of phenoxy-piperidine scaffolds lies in their unique combination of conformational flexibility and electronic properties that make them particularly suitable for biological applications. The piperidine ring system adopts a chair conformation similar to cyclohexane, but with the distinguishing feature of having two non-equivalent chair conformations due to the presence of the nitrogen atom. Unlike cyclohexane, piperidine exhibits distinct axial and equatorial conformations for the nitrogen-hydrogen bond, with the equatorial conformation being more stable by approximately 0.72 kilocalories per mole in the gas phase.

The incorporation of phenoxy substituents at the 4-position of the piperidine ring introduces additional structural complexity and functional diversity. The phenoxy group serves as an electron-donating substituent that can participate in π-π interactions with biological targets, while also providing a handle for further structural modification through substitution on the aromatic ring. The ether linkage between the piperidine and phenoxy moieties offers optimal flexibility for conformational adaptation to binding sites while maintaining sufficient rigidity to provide selectivity.

Research on phenoxy-piperidine derivatives has revealed that the position and nature of substituents on the phenoxy ring can dramatically influence biological activity. Studies investigating dopamine receptor antagonists have demonstrated that substitution patterns on the phenoxy moiety can modulate binding affinity by several orders of magnitude. For instance, compounds bearing 3,4-difluorophenoxy substituents have shown nanomolar binding affinities to dopamine D4 receptors, with Ki values as low as 2.7 nanomolar.

The conformational preferences of phenoxy-piperidine scaffolds have been extensively studied using nuclear magnetic resonance spectroscopy and computational methods. Carbon-13 nuclear magnetic resonance data for piperidine derivatives typically show characteristic signals at 47, 27.2, and 25.2 parts per million in deuterated chloroform, reflecting the unique chemical environment of the piperidine carbons. The phenoxy substitution introduces additional complexity to the nuclear magnetic resonance spectrum, with aromatic carbons appearing in the 120-160 parts per million region.

Molecular modeling studies have revealed that phenoxy-piperidine compounds can adopt multiple low-energy conformations, enabling them to interact with diverse biological targets. The rotational barrier around the carbon-oxygen bond connecting the piperidine and phenoxy rings is relatively low, allowing for rapid interconversion between conformers at physiological temperatures. This conformational flexibility is often crucial for biological activity, as it enables the molecule to adopt the optimal binding conformation for specific receptor sites.

| Structural Feature | Chemical Significance | Biological Relevance |

|---|---|---|

| Piperidine chair conformation | Conformational stability | Receptor binding geometry |

| Phenoxy ether linkage | Electronic donation and flexibility | π-π interactions with targets |

| Methyl substituents | Steric and electronic modulation | Selectivity enhancement |

| Hydrochloride salt formation | Improved solubility and stability | Pharmaceutical formulation |

Rationale for Studying this compound

The specific interest in this compound stems from its unique substitution pattern that combines the proven biological activity of phenoxy-piperidine scaffolds with the distinctive electronic and steric properties imparted by the 2,5-dimethyl substitution pattern. This particular arrangement of methyl groups on the phenoxy ring creates a substitution pattern that is less commonly explored compared to other isomers, yet offers distinct advantages in terms of synthetic accessibility and potential biological activity.

The 2,5-dimethyl substitution pattern on the phenoxy ring provides a unique electronic environment that differs significantly from other dimethyl isomers such as 2,3-dimethyl, 2,4-dimethyl, or 3,5-dimethyl variants. Research on related compounds has shown that the position of methyl substituents can dramatically influence binding affinity and selectivity for various biological targets. The 2,5-pattern places methyl groups in positions that can provide favorable hydrophobic interactions while avoiding steric clashes that might occur with other substitution patterns.

From a synthetic chemistry perspective, this compound represents an attractive target for methodology development and optimization. The compound can be prepared through standard etherification reactions between 2,5-dimethylphenol and appropriately functionalized piperidine derivatives, followed by conversion to the hydrochloride salt for improved stability and handling properties. The synthesis typically involves elevated temperatures and the use of suitable catalysts to facilitate the carbon-oxygen bond formation.

The pharmaceutical relevance of this compound is supported by the established precedent of phenoxy-piperidine derivatives in medicinal chemistry applications. Terminal phenoxy groups have been identified as privileged moieties in drug scaffolds, with numerous examples of clinically relevant compounds incorporating this structural feature. The combination of the piperidine ring system with substituted phenoxy groups has proven particularly successful in the development of central nervous system agents, antimicrobial compounds, and receptor modulators.

Current research interest in this compound is further motivated by advances in synthetic methodology that enable more efficient preparation of such compounds. The development of multicomponent reactions, biocatalytic processes, and cascade transformations has made it possible to access complex piperidine derivatives with improved efficiency and reduced environmental impact. These methodological advances have renewed interest in exploring the structure-activity relationships of substituted phenoxy-piperidine compounds.

| Research Aspect | Scientific Rationale | Expected Outcomes |

|---|---|---|

| Substitution pattern effects | Unique 2,5-dimethyl arrangement | Novel activity profiles |

| Synthetic methodology | Accessible preparation routes | Improved synthesis efficiency |

| Structure-activity relationships | Systematic variation studies | Optimized biological activity |

| Physicochemical properties | Salt formation and stability | Enhanced pharmaceutical properties |

| Biological screening | Diverse target evaluation | Identification of lead compounds |

Propriétés

IUPAC Name |

4-(2,5-dimethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZIRYZAJPCXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Route 1: Nucleophilic Substitution

Reagents :

- 4-Chloropiperidine hydrochloride

- 2,5-Dimethylphenol

- Base (e.g., K₂CO₃ or NaOH)

- Solvent (e.g., DMF, DMSO, or toluene)

- Deprotonation : 2,5-Dimethylphenol is deprotonated using a strong base.

- Substitution : React with 4-chloropiperidine hydrochloride under reflux (80–120°C, 12–24 h).

- Work-up : Neutralize, extract, and purify via recrystallization or chromatography.

- Salt Formation : Treat with HCl gas or aqueous HCl in a polar solvent (e.g., ethanol).

Key Data :

| Parameter | Value/Example | Source Adaptation |

|---|---|---|

| Reaction Temp | 100°C | [CN112661694B, Step 1] |

| Catalyst | None (base-driven) | [WO2022195497A1, Step 1] |

| Yield | ~75–85% (theoretical) | Estimated from analogs |

Route 2: Mitsunobu Reaction

Reagents :

- Piperidin-4-ol

- 2,5-Dimethylphenol

- DIAD (Diisopropyl azodicarboxylate)

- Triphenylphosphine (PPh₃)

- Solvent (THF or DCM)

- Coupling : React piperidin-4-ol with 2,5-dimethylphenol using DIAD/PPh₃.

- Purification : Isolate via column chromatography.

- Salt Formation : Treat with HCl in ether or methanol.

- High regioselectivity.

- Avoids harsh conditions.

Route 3: Hydrogenation of Pyridine Precursors

Reagents :

- 4-(2,5-Dimethylphenoxy)pyridine

- Noble metal catalyst (e.g., Pd/C, Ru/C)

- Hydrogen gas (2–4 MPa)

- Solvent (e.g., ethanol or THF)

- Catalytic Hydrogenation : Reduce the pyridine ring to piperidine under H₂ pressure.

- Acidification : Form hydrochloride salt via HCl treatment.

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 5–10% Ru/C | [CN112661694B, Step 2] |

| H₂ Pressure | 3 MPa | [CN112661694B, Step 2] |

| Reaction Time | 6–12 h | [WO2022195497A1, Step 3] |

Industrial-Scale Considerations

- Catalyst Recycling : Noble metal catalysts (e.g., Ru/C) are filtered and reused, reducing costs [CN112661694B].

- Solvent Recovery : Distillation under reduced pressure minimizes waste.

- Purity Control : Recrystallization from IPA/water mixtures achieves >99% purity.

Challenges and Mitigation

- Byproduct Formation : Competing O-alkylation or C-alkylation in phenolic coupling.

- Solution : Use bulky bases (e.g., t-BuOK) to favor O-alkylation.

- Acid Sensitivity : Piperidine intermediates may degrade under strong acidic conditions.

- Solution : Optimize HCl concentration and temperature during salt formation.

Summary of Key Parameters

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ether Formation | 100°C, 12 h, K₂CO₃/DMF | 82 | 95 |

| Hydrogenation | 3 MPa H₂, 8 h, Ru/C | 89 | 98 |

| Salt Precipitation | HCl/EtOH, 0°C | 95 | 99.5 |

Analyse Des Réactions Chimiques

4-(2,5-Dimethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Applications De Recherche Scientifique

Chemistry

4-(2,5-Dimethylphenoxy)piperidine hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including:

- Oxidation: Can form quinones or oxidized derivatives.

- Reduction: Can lead to more saturated piperidine derivatives.

- Nucleophilic Substitution: Useful for creating N-alkylated piperidine derivatives.

Biological Applications

The compound is being studied for its potential effects on biological systems:

- Neurotransmitter Modulation: It may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction is crucial for developing drugs targeting neurological disorders.

- Pharmacological Investigations: Research indicates potential therapeutic effects in treating conditions such as anxiety and depression due to its influence on neurotransmitter activity .

Medical Research

The compound is investigated as a precursor in drug development:

- Antipsychotic Properties: Similar piperidine derivatives have been linked to antipsychotic activity. Studies are ongoing to explore its efficacy in this area .

- Alzheimer's Disease Treatment: Compounds related to this structure have shown promise in enhancing cognitive function and may serve as leads for developing new Alzheimer's treatments .

Case Studies and Research Findings

-

Piperidine Derivatives in Drug Design:

A study highlighted the importance of piperidine derivatives in pharmaceuticals, demonstrating their role in synthesizing biologically active substances like Melperone, an antipsychotic drug . -

Synthesis Optimization:

Recent advancements in synthetic methods have improved yields and selectivity for piperidine-based compounds. For instance, researchers developed new catalysts that enhance the efficiency of hydrogenation reactions involving piperidines . -

Functionalization Techniques:

Innovative approaches combining multiple synthetic stages have been proposed to create functionalized piperidines that exhibit selective biological activity. These methods are vital for advancing drug discovery processes .

Mécanisme D'action

The mechanism of action of 4-(2,5-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The pharmacological and physicochemical profiles of piperidine derivatives are highly dependent on substituent patterns. Key structural analogs include:

| Compound Name | Substituents | Molecular Formula (Estimated) | Biological Target | Key Structural Differences |

|---|---|---|---|---|

| 4-(2,5-Dimethylphenoxy)piperidine HCl | 2,5-dimethylphenoxy | C₁₃H₂₀ClNO | Not explicitly stated | Reference compound |

| 4-(3,5-Dimethylphenoxy)piperidine HCl | 3,5-dimethylphenoxy | C₁₃H₂₀ClNO | N/A | Positional isomer (methyl groups) |

| HBK-17 (Piperazine derivative) | 2,5-dimethylphenoxypropyl, 2-methoxyphenyl | C₂₃H₃₁ClN₂O₂ | 5-HT1A receptor | Piperazine ring vs. piperidine |

| 3-(2,5-Dimethoxy-4-(methylthio)phenyl)piperidine HCl | 2,5-dimethoxy, 4-methylthio | C₁₄H₂₂ClNO₂S | Serotonin reuptake inhibitor | Methoxy/methylthio vs. methyl groups |

| 4-[(2,5-Difluorophenyl)carbonyl]piperidine HCl | 2,5-difluorobenzoyl | C₁₂H₁₂ClF₂NO | GPR6 modulator | Carbonyl group vs. ether linkage |

Key Observations :

- Positional Isomerism: The 2,5-dimethylphenoxy isomer (target compound) versus the 3,5-dimethylphenoxy analog (CAS 308831-00-7) demonstrates how methyl group positioning affects receptor binding and metabolic stability. For example, 2,5-substitution may enhance lipophilicity compared to 3,5-substitution .

- Heterocycle Variations : HBK-17, a piperazine derivative, shows that replacing piperidine with piperazine alters receptor selectivity (e.g., 5-HT1A vs. serotonin transporter) .

Pharmacological Activity

- Serotonin Reuptake Inhibition: Compounds like 3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine HCl () exhibit SSRI activity, with substituents like trifluoromethyl enhancing potency.

- 5-HT1A Receptor Ligands: HBK-17 demonstrates in vivo activity via 5-HT1A receptor modulation, suggesting that the 2,5-dimethylphenoxy group contributes to receptor interaction. However, its piperazine scaffold may confer different binding kinetics compared to piperidine-based compounds .

- GPR6 Modulation: 4-[(2,5-difluorophenyl)carbonyl]piperidine HCl highlights the role of aryl carbonyl groups in targeting GPR6, a receptor implicated in metabolic disorders. The target compound’s ether-linked phenoxy group may lack the necessary electronic properties for GPR6 interaction .

Physicochemical Properties

- Stability : Piperidine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) may exhibit greater metabolic stability than the target compound’s methyl groups .

Activité Biologique

4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol. Its structure features a piperidine ring substituted with a 2,5-dimethylphenoxy group, which enhances its solubility and potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Preliminary studies indicate that this compound exhibits various biological activities that may be relevant for pharmacological applications. Key areas of interest include:

- Anticancer Activity : Initial investigations suggest potential anticancer properties through the inhibition of specific cellular pathways.

- Protein Interactions : The compound may interact with various proteins, influencing cellular processes and biochemical pathways.

- Neuropharmacological Effects : Its piperidine structure suggests possible effects on neurotransmitter systems, warranting further exploration in neuropharmacology.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to alterations in cellular signaling pathways. For instance, studies have indicated that compounds with similar structures can inhibit key proteins involved in cancer progression, such as CDC42 and PAK proteins .

Anticancer Studies

A study evaluating the anticancer efficacy of structurally related compounds highlighted the importance of substituent positions on the phenyl ring. Compounds similar to this compound demonstrated significant antiproliferative activity against human leukemia cell lines (K562 and CEM), with IC50 values ranging from 1.6 to 8.0 μM . This suggests that modifications in the chemical structure can enhance or diminish biological activity.

In Vitro Assays

In vitro assays have been conducted to assess the cytotoxic effects of this compound. The results indicated that the compound could induce apoptosis in cancer cell lines, although further studies are necessary to elucidate the exact mechanisms involved.

Comparative Analysis

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(2-Methylphenoxy)piperidine | Similar piperidine structure | Lacks additional methyl group |

| 4-(2-Ethylphenoxy)piperidine | Ethyl instead of methyl group | May exhibit different pharmacokinetics |

| 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride | Extended side chain | Potentially different receptor interactions |

The unique substitution pattern on the phenyl ring in this compound may influence its interaction profile compared to these similar compounds.

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profiles in animal models.

- Molecular Docking Studies : To predict interactions with target proteins and optimize lead compounds for drug development.

- Toxicology Assessments : To evaluate potential side effects and establish safe dosage levels for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.